14,15-EE-5(Z)-E

EDHF vascular smooth muscle relaxation EET antagonist

14,15-EE-5(Z)-E (also known as 14,15-epoxyeicosa-5(Z)-enoic acid or 14,15-EEZE) is a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450 metabolite of arachidonic acid that functions as an endothelium-derived hyperpolarizing factor (EDHF) with vasodilator activity. Unlike its endogenous agonist counterpart, 14,15-EE-5(Z)-E acts as an EET-specific antagonist that inhibits EET-induced vascular smooth muscle relaxation and endothelium-dependent hyperpolarization.

Molecular Formula C20H36O3
Molecular Weight 324.5 g/mol
Cat. No. B1261383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14,15-EE-5(Z)-E
Synonyms14,15-EEZE
14,15-eicosa-5(Z)-enoic acid
14,15-eicosa-5-enoic acid
Molecular FormulaC20H36O3
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O
InChIInChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)/b9-7-
InChIKeyKZTLOTWHEAHQAZ-CLFYSBASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

14,15-EE-5(Z)-E: EET-Specific Pharmacological Antagonist for Cardiovascular EDHF Pathway Research


14,15-EE-5(Z)-E (also known as 14,15-epoxyeicosa-5(Z)-enoic acid or 14,15-EEZE) is a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450 metabolite of arachidonic acid that functions as an endothelium-derived hyperpolarizing factor (EDHF) with vasodilator activity [1]. Unlike its endogenous agonist counterpart, 14,15-EE-5(Z)-E acts as an EET-specific antagonist that inhibits EET-induced vascular smooth muscle relaxation and endothelium-dependent hyperpolarization [2]. The compound is commercially available as a research reagent (CAS: 519038-92-7, purity ≥98%) formulated in ethanol, with solubility specifications of 10 mg/mL in DMF and DMSO, 50 mg/mL in ethanol, and 0.5 mg/mL in PBS (pH 7.2) .

Why 14,15-EET and Other EET Regioisomers Cannot Substitute for 14,15-EE-5(Z)-E in EDHF Pathway Dissection


Endogenous EETs (11,12-EET, 14,15-EET, 8,9-EET, and 5,6-EET) are vasodilatory agonists that activate EDHF-mediated relaxation, whereas 14,15-EE-5(Z)-E is a structurally modified antagonist that competitively blocks EET actions without activating downstream signaling [1]. Critically, 14,15-EET undergoes rapid metabolism by soluble epoxide hydrolase (sEH) to its diol metabolite (14,15-DHET), which loses agonist activity, while 14,15-EE-5(Z)-E is also an sEH substrate that converts to 14,15-DHE5ZE—a metabolite with altered selectivity that inhibits only 14,15-EET while sparing 11,12-, 8,9-, and 5,6-EET [2]. This metabolic liability creates variable pharmacology depending on tissue sEH expression levels, making experimental outcomes with 14,15-EE-5(Z)-E context-dependent and not interchangeable with either native EETs or other synthetic EET analogs lacking the 5(Z)-enoic acid modification. The quantitative evidence below establishes the precise differentiation boundaries.

14,15-EE-5(Z)-E Quantitative Differentiation Evidence: Comparative Antagonist Potency, Selectivity, and Metabolic Fate


Antagonist Efficacy: 80% Inhibition of 14,15-EET-Induced Vasorelaxation in Bovine Coronary Arteries

14,15-EE-5(Z)-E inhibits 14,15-EET-induced relaxation of U46619-constricted bovine coronary arteries by approximately 80% at a concentration of 10 µM [1]. This represents the primary functional differentiation from the native agonist 14,15-EET, which induces concentration-dependent relaxation. The inhibition is specific to EET-mediated pathways; 14,15-EE-5(Z)-E does not antagonize relaxation mediated by nitric oxide (sodium nitroprusside), prostacyclin analogs (iloprost), or K+ channel activators (NS1619, bimakalim) [2].

EDHF vascular smooth muscle relaxation EET antagonist bovine coronary artery

EET Regioisomer Antagonism Spectrum: Broad Inhibition with Preferential 14,15-EET Activity

14,15-EE-5(Z)-E (10 µM) inhibits relaxations induced by all four EET regioisomers (14,15-EET, 11,12-EET, 8,9-EET, and 5,6-EET) in bovine coronary arteries, but demonstrates preferential inhibition of 14,15-EET-induced relaxations compared to other regioisomers [1]. This pan-EET antagonism with a selectivity gradient distinguishes it from its sEH-derived metabolite 14,15-DHE5ZE, which exhibits strict 14,15-EET selectivity and does not inhibit 5,6-, 8,9-, or 11,12-EET relaxations [2].

EET regioisomers structure-activity relationship CYP450 epoxygenase vascular pharmacology

Pathway Selectivity: No Antagonism of NO, Prostacyclin, or K+ Channel-Mediated Relaxation

14,15-EE-5(Z)-E (10 µM) does not alter relaxation responses to sodium nitroprusside (NO donor), iloprost (prostacyclin analog), or the K+ channel activators NS1619 (BKCa opener) and bimakalim (KATP opener) in bovine coronary arteries [1]. In rat renal microsomes, 14,15-EE-5(Z)-E (10 µM) does not decrease EET synthesis and does not alter 20-HETE synthesis, confirming it does not inhibit CYP450 epoxygenase or ω-hydroxylase activity [2]. This pathway selectivity contrasts with non-specific CYP450 inhibitors like miconazole or SKF525A, which globally suppress EET production and confound EDHF pathway analysis.

EDHF vs NO endothelium-independent relaxation pharmacological specificity vasodilation pathways

In Vivo Cardioprotection Reversal: Complete Abolition of EET-Mediated Infarct Size Reduction

In an in vivo canine model of ischemia-reperfusion (60 min coronary artery occlusion, 3 h reperfusion), 14,15-EE-5(Z)-E (14,15-EEZE) completely abolished the infarct size reduction produced by exogenous 11,12-EET and 14,15-EET, as well as by the sEH inhibitor AUDA [1]. The infarct size (IS/AAR %) reductions were: 11,12-EET from 21.8±1.6% (vehicle) to 8.7±2.2%; with 14,15-EEZE co-treatment, infarct size returned to 17.8±1.4%. 14,15-EET reduced IS/AAR to 9.4±1.3%; with 14,15-EEZE, IS/AAR returned to 19.2±2.4%. AUDA reduced IS/AAR to 14.4±1.2% (low dose) and 9.4±1.8% (high dose); with 14,15-EEZE, IS/AAR returned to 19.3±1.6%. 14,15-EE-5(Z)-E alone had no effect on infarct size (21.0±3.6% vs. 21.8±1.6% vehicle) [2].

myocardial infarction ischemia-reperfusion cardioprotection EET receptor

sEH-Dependent Metabolic Conversion Alters Antagonist Selectivity Profile

14,15-EE-5(Z)-E is metabolized by soluble epoxide hydrolase (sEH) to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE) in bovine coronary arteries, and this conversion is blocked by the sEH inhibitor AUDA (1 µM) [1]. With AUDA pretreatment to block metabolism, 14,15-EE-5(Z)-E inhibited 14,15-EET relaxations to a similar extent as without AUDA, but inhibited 11,12-EET relaxations to a significantly greater extent [2]. This demonstrates that sEH-mediated metabolism of 14,15-EE-5(Z)-E produces a metabolite (14,15-DHE5ZE) with altered regioisomer selectivity—pan-EET antagonism shifts toward 14,15-EET selectivity when sEH is active [3].

soluble epoxide hydrolase EET metabolism pharmacological tool selectivity AUDA

EET-Dependent Cancer Cell Proliferation Attenuation in LLc1 Lung Carcinoma Model

In Lewis lung carcinoma (LLc1) cells, nitro-oleate—an sEH inhibitor that increases endogenous EET abundance—enhanced cell proliferation and migration in vitro [1]. This nitro-oleate-induced proliferation was EET-dependent and was attenuated by co-treatment with 14,15-EE-5(Z)-E, confirming that the proliferative effect is mediated through EET receptor signaling [2]. LLc1 cells engineered to stably overexpress C521S sEH (a mutant resistant to nitro-oleate-dependent hydrolase inhibition) did not exhibit nitro-oleate-stimulated proliferation [3].

cancer cell proliferation EET signaling sEH nitro-oleate

14,15-EE-5(Z)-E: Validated Research Application Scenarios for EDHF Pathway Analysis and EET Receptor Pharmacology


Definitive EDHF Pathway Identification in Isolated Vessel Preparations

14,15-EE-5(Z)-E is the established pharmacological tool for distinguishing EDHF/EET-mediated vasorelaxation from NO- and prostacyclin-dependent pathways in isolated blood vessel studies. At 10 µM, it inhibits approximately 80% of 14,15-EET-induced relaxation without affecting sodium nitroprusside (NO)- or iloprost (prostacyclin)-mediated responses, enabling clean pathway dissection [1]. This application is validated in bovine coronary artery preparations and is widely cited in EDHF research requiring pathway-specific antagonism [2].

EET Receptor Pharmacology and Putative Binding Site Characterization

14,15-EE-5(Z)-E serves as a competitive antagonist for characterizing the putative EET membrane receptor [1]. Its complete reversal of EET-mediated cardioprotection in vivo (canine ischemia-reperfusion model) and its ability to attenuate EET-dependent cancer cell proliferation provide evidence for receptor-mediated EET signaling [2]. Researchers investigating EET receptor identity, downstream signaling, or ligand binding require this specific antagonist to establish receptor-dependent pharmacology [3].

sEH Inhibitor Validation and EET Pathway Rescue Experiments

When validating sEH inhibitors (e.g., AUDA, t-TUCB) that elevate endogenous EET levels, 14,15-EE-5(Z)-E is essential for confirming that observed effects are mediated through EET signaling rather than off-target mechanisms [1]. In sEH knockout mouse hearts, 14,15-EE-5(Z)-E prevented the enhanced coronary perfusion adaptation, confirming EET-dependence [2]. However, researchers must account for sEH-mediated conversion of 14,15-EE-5(Z)-E to 14,15-DHE5ZE, which alters antagonist selectivity—co-treatment with AUDA standardizes the pharmacological profile [3].

EET-Dependent Tumor Proliferation and Angiogenesis Studies

14,15-EE-5(Z)-E has been validated in cancer biology for probing EET-dependent proliferative signaling. In Lewis lung carcinoma (LLc1) cells, 14,15-EE-5(Z)-E attenuated nitro-oleate-induced, EET-dependent proliferation, confirming the role of EET receptor signaling in tumor cell growth [1]. This application extends the compound's utility to angiogenesis and cancer progression studies where EETs are implicated as pro-angiogenic factors [2].

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